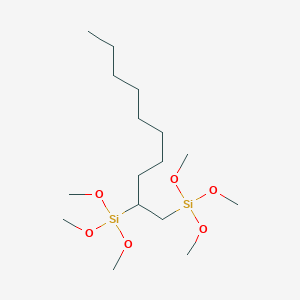

1,2-Bis(trimethoxysilyl)decane

Description

Properties

IUPAC Name |

trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPMOQUHWCSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635179 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832079-33-1 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(trimethoxysilyl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Bis(trimethoxysilyl)decane chemical properties

An In-Depth Technical Guide to 1,2-Bis(trimethoxysilyl)decane: Properties, Mechanisms, and Applications

For inquiries into advanced surface modification and the formulation of durable composite materials, an understanding of specialized coupling agents is paramount. This guide offers a comprehensive technical overview of this compound (CAS No. 832079-33-1), a non-functional, pendant dipodal silane. We will delve into its fundamental chemical properties, the mechanisms that govern its reactivity, and its practical applications, providing researchers, scientists, and drug development professionals with the insights necessary to leverage its unique attributes.

This compound is an organomethoxysilane characterized by a C10 alkyl backbone with two trimethoxysilyl groups attached to adjacent carbons (positions 1 and 2). This "dipodal" structure is the cornerstone of its enhanced performance characteristics compared to conventional monofunctional silanes.[1][2]

The physical and chemical properties of this clear liquid are summarized in the table below, compiled from manufacturer safety data sheets and chemical databases.[3][4][5][6][7]

| Property | Value | Reference(s) |

| CAS Number | 832079-33-1 | [3] |

| Molecular Formula | C₁₆H₃₈O₆Si₂ | [6] |

| Molecular Weight | 382.65 g/mol | [6] |

| Appearance | Clear Liquid | [6] |

| Boiling Point | 130-132 °C @ 0.4 mmHg | [4] |

| Density | 0.984 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.4303 | [3] |

| Flash Point | 140.9 °C | [4] |

| Synonyms | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | [6] |

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Hydrosilylation

While various synthetic routes can be envisioned, a common and effective method for creating silicon-carbon bonds is through the hydrosilylation of an alkene. This compound can be synthesized via the platinum-catalyzed addition of trimethoxysilane across the double bond of 1-decene. This reaction typically proceeds with anti-Markovnikov regioselectivity, yielding the 1,2-disubstituted product.[8]

A plausible reaction scheme is as follows:

Caption: General mechanism for alkoxysilane hydrolysis and condensation.

Enhanced Hydrolytic Stability

The defining feature of this compound is its dipodal nature. Unlike a conventional silane with a single silyl head, this molecule has two silyl groups in close proximity. This structure provides a profound increase in the durability of the resulting surface modification or interfacial bond. [1][2] The enhanced stability is attributed to two primary factors:

-

Increased Crosslink Density: The two silyl groups can form a dense, highly crosslinked siloxane network at an interface. [9]* Multiple Attachment Points: A single molecule can form up to six covalent bonds to a hydroxylated substrate (three from each silicon atom), compared to only three for a conventional silane. [2]This multipoint attachment dramatically increases the energy required to hydrolytically cleave the molecule from the surface. The resistance to hydrolysis is estimated to be up to 10,000 times greater than that of conventional coupling agents. [1][2][10]

Caption: Comparison of substrate bonding between monofunctional and dipodal silanes.

Applications and Experimental Protocols

The robust, non-functional, and hydrophobic nature of this compound makes it a versatile tool in materials science.

Hydrophobic Surface Modification

The long C10 alkyl chain provides significant hydrophobicity. When covalently bonded to a surface, these molecules form a dense, low-energy layer that repels water. The dipodal attachment ensures this hydrophobic layer is exceptionally durable, even in harsh aqueous or high-pH environments. [3]

This protocol provides a general method for creating a durable hydrophobic coating on substrates like glass slides or silicon wafers.

-

Substrate Cleaning & Activation:

-

Immerse the substrate in a Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 20-30 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. This step must be performed in a fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and apron).

-

Thoroughly rinse the substrate with copious amounts of deionized water.

-

Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

-

Heat the substrate in an oven at 110-120 °C for at least one hour to remove physisorbed water, then allow it to cool to room temperature in a desiccator.

-

-

Silanization Reaction:

-

In a nitrogen-filled glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane).

-

Immerse the cleaned, activated substrate in the silane solution.

-

Allow the reaction to proceed for 2-6 hours at room temperature with gentle agitation.

-

-

Rinsing and Curing:

-

Remove the substrate from the silanization solution and rinse it thoroughly with fresh anhydrous solvent to remove any unreacted, physisorbed silane.

-

Dry the substrate again under a stream of inert gas.

-

Cure the coated substrate in an oven at 110-120 °C for 1-2 hours. This step drives the condensation reaction to completion, forming a stable, crosslinked siloxane network on the surface.

-

Sources

- 1. adhesivesmag.com [adhesivesmag.com]

- 2. gelest.com [gelest.com]

- 3. This compound - Gelest, Inc. [gelest.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. gelest.com [gelest.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Special Topics - Gelest [technical.gelest.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 1,2-Bis(trimethoxysilyl)decane

This guide provides a comprehensive technical overview of 1,2-Bis(trimethoxysilyl)decane (BTMSD), a dipodal organosilane of significant interest in materials science and surface chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its molecular structure, synthesis, characterization, and functional applications, with a focus on leveraging its unique properties for advanced material design and performance enhancement.

Introduction: The Significance of Dipodal Silanes

Organosilanes are a versatile class of molecules that serve as crucial coupling agents, adhesion promoters, and surface modifiers.[1] Their bifunctional nature, possessing both organic and inorganic reactivity, allows them to form stable bridges between dissimilar materials, such as organic polymers and inorganic substrates.[2]

This compound belongs to a specialized category of organosilanes known as dipodal silanes. Unlike conventional monopodal silanes which have a single silicon atom for surface attachment, dipodal silanes possess two silicon centers. This structural distinction confers a significant advantage in terms of the durability and hydrolytic stability of the resulting surface modification.[3][4] The ability to form up to six bonds to a hydroxylated substrate, compared to the three bonds of a monopodal silane, results in a more robust and densely cross-linked interfacial layer.[4] This enhanced stability is particularly critical in applications exposed to aqueous or aggressive environments.[5]

Molecular Structure and Conformational Dynamics

The molecular formula of this compound is C16H38O6Si2, with a molecular weight of 382.65 g/mol .[4][6] Its structure consists of a ten-carbon aliphatic chain (decane) with two trimethoxysilyl groups attached to adjacent carbons (C1 and C2). This "pendant" dipodal structure is key to its functionality.[3]

| Property | Value | Source(s) |

| CAS Number | 832079-33-1 | [7] |

| Molecular Formula | C16H38O6Si2 | [4][6] |

| Molecular Weight | 382.65 g/mol | [4] |

| Boiling Point | 130-132 °C @ 0.4 mmHg | [7] |

| Density | 0.984 g/cm³ | [7] |

| Refractive Index | 1.4303 | [4] |

The proximity of the two silyl groups in a 1,2-configuration is believed to be advantageous for forming a dense, cross-linked siloxane network upon hydrolysis and condensation. This is in contrast to longer-chain bridged dipodal silanes where the silicon atoms are at opposite ends of the alkyl chain.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the hydrosilylation of 1-decene with a suitable silylating agent, such as trimethoxysilane, in the presence of a platinum catalyst.[9] Hydrosilylation is a versatile and efficient method for forming carbon-silicon bonds.[10]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Exemplary Experimental Protocol (Analogous Synthesis)

While a specific, detailed protocol for this compound is not widely published, the following is a representative procedure for the hydrosilylation of an alkene, which can be adapted for this synthesis.

-

Reactor Setup: A stirred, temperature-controlled pressure reactor is charged with 1-decene and a platinum catalyst (e.g., Karstedt's catalyst).

-

Reactant Addition: Trimethoxysilane is added to the reactor. The molar ratio of trimethoxysilane to 1-decene is typically in excess to favor the formation of the bis-silylated product.

-

Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (e.g., 150-180 °C) under an inert atmosphere (e.g., argon or nitrogen). The reaction is allowed to proceed for several hours with vigorous stirring.

-

Purification: After the reaction is complete, the crude product is cooled and purified. This typically involves distillation under reduced pressure to remove unreacted starting materials and byproducts, yielding the pure this compound.

Spectroscopic Characterization (Analogous Data)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methoxy protons on the silicon atoms, the protons of the decane backbone, and the terminal methyl group of the decane chain. The methoxy protons would appear as a sharp singlet, while the aliphatic protons would exhibit complex multiplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule. The methoxy carbons would appear as a single peak, and the ten carbons of the decane chain would each give a unique signal, with their chemical shifts dependent on their proximity to the silyl groups. For the analogous 1,2-bis(triethoxysilyl)ethane, characteristic peaks for the Si-CH2 and O-CH2-CH3 groups are observed.[11]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong Si-O-C stretching vibrations, C-H stretching and bending vibrations from the alkyl chain and methoxy groups, and Si-C stretching vibrations. The absence of a Si-H stretching band would indicate the completion of the hydrosilylation reaction.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methoxy groups and cleavage of the decane chain.

Mechanism of Action: Hydrolysis and Condensation

The utility of this compound as a coupling agent and adhesion promoter stems from the reactivity of its trimethoxysilyl groups. The process involves a two-step hydrolysis and condensation mechanism.[4]

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH3) on the silicon atoms hydrolyze to form silanol groups (-OH). This reaction is often catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on an inorganic substrate (e.g., glass, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can condense with each other to form a cross-linked polysiloxane network.

Caption: Hydrolysis and condensation mechanism of this compound.

Applications and Performance Benefits

The dipodal nature of this compound leads to superior performance in a variety of applications, primarily due to the enhanced hydrolytic stability of the bonds it forms with substrates.[3][4]

Adhesion Promotion in Composites and Adhesives

In composite materials, achieving a strong and durable bond between the reinforcing filler (e.g., glass fibers, silica) and the polymer matrix is crucial for optimal mechanical properties.[13][14] this compound acts as a molecular bridge at this interface, significantly improving adhesion and leading to:

-

Increased tensile and flexural strength

-

Improved impact resistance

-

Enhanced durability in humid environments

Similarly, in adhesive formulations, it can be used as a primer or an additive to improve the bond strength to various substrates, especially metals and glass.

Surface Modification and Hydrophobicity

The long decyl chain of this compound can be used to impart hydrophobic properties to surfaces. When applied to a substrate, the silyl groups anchor the molecule to the surface, while the non-polar decane chains orient away from the surface, creating a low-energy, water-repellent layer. This is useful for creating:

-

Anti-fouling surfaces

-

Water-repellent coatings

-

Corrosion-resistant primers [15]

The surface energy of a substrate is a key indicator of its wettability. Treatment with hydrophobic silanes like this compound is expected to significantly reduce the surface energy.[1][16]

Enhanced Durability and Hydrolytic Stability

A key advantage of this compound over conventional monopodal silanes is its significantly greater resistance to hydrolysis.[3][4] This is attributed to the formation of a more densely cross-linked and robust siloxane network at the interface. This enhanced stability translates to longer service life for coatings, adhesives, and composites, especially in applications with prolonged exposure to moisture, high humidity, or aqueous solutions. Studies have shown that dipodal silanes can have intrinsic hydrolytic stabilities up to 10,000 times greater than conventional silanes.[4]

Conclusion

This compound is a high-performance dipodal organosilane that offers significant advantages in materials science and surface engineering. Its unique molecular structure, with two closely spaced silyl groups on a flexible decane backbone, enables the formation of highly durable and hydrolytically stable interfacial layers. This translates to enhanced adhesion, improved mechanical properties in composites, and the ability to create robust hydrophobic surfaces. For researchers and professionals seeking to develop advanced materials with superior longevity and performance in challenging environments, this compound represents a powerful and versatile tool.

References

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.[Link]

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

- Singh, M., Zazyczny, K., & Arkles, B. (n.d.). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. Gelest, Inc.

- García, M. V., et al. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Semantic Scholar.

- Shirahata, N., et al. (n.d.). (a) Scheme for thermal hydrosilylation of 1-decene to synthesize...

- Hagge, M. S., Lindemuth, J. S., & Jones, A. G. (2002). Shear bond strength of bis-acryl composite provisional material repaired with flowable composite.

- BenchChem. (2025).

- DataPhysics Instruments. (n.d.).

- ChemicalBook. (n.d.). Trimethoxysilane(2487-90-3) 1H NMR spectrum.

- Ambati, J., & Rankin, S. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions. Journal of colloid and interface science.

- Chemistry LibreTexts. (2021, March 16). 8.

- Zora.uzh.ch. (n.d.).

- SpectraBase. (n.d.). 1,2-Bis(triethoxysilyl)ethane.

- The Royal Society of Chemistry. (n.d.). 3.

- TWI. (n.d.).

- Elsevier. (2013, December 19).

- National Institute of Standards and Technology. (n.d.). Silane, triethoxy-. NIST WebBook.

- ResearchGate. (n.d.). (a)

- Amazon S3. (2015, January 8). This compound.

- SpectraBase. (n.d.). 1,2-Bis[(dimethylamino)dimethylsilyl]ethane - Optional[13C NMR] - Spectrum.

- ChemicalBook. (n.d.). Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 13C NMR spectrum.

- Gelest, Inc. (2015, January 8). 1,2-BIS(TRIMETHOXYSILYL)

- Gelest, Inc. (n.d.). 1,2-BIS(TRIETHOXYSILYL)ETHANE.

- Sigma-Aldrich. (n.d.). 1,2-Bis(trimethoxysilyl)ethane 96%.

- Alfa Chemistry. (n.d.). CAS 832079-33-1 this compound.

- BenchChem. (2025). A Researcher's Guide to Adhesion Promoters in Polymer Composites.

- MDPI. (n.d.).

- PubMed. (2003).

- PMC. (2023, May 2). Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes.

- CAS Common Chemistry. (n.d.). 1,2-Bis(trimethoxysilyl)ethane.

- PubMed. (2003).

- ResearchGate. (2025, August 4).

- ResearchGate. (n.d.). FTIR-RA spectrum of the as-prepared bis-amino silane film.

- MDPI. (2023, January 13). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. This compound - Gelest, Inc. [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Silane, triethoxy- [webbook.nist.gov]

- 13. Shear Bond Strength and Finite Element Stress Analysis of Composite Repair Using Various Adhesive Strategies With and Without Silane Application [mdpi.com]

- 14. Shear bond strength of bis-acryl composite provisional material repaired with flowable composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,2-BIS(TRIETHOXYSILYL)ETHANE - Gelest, Inc. [gelest.com]

- 16. dataphysics-instruments.com [dataphysics-instruments.com]

An In-depth Technical Guide to the Synthesis of 1,2-Bis(trimethoxysilyl)decane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1,2-Bis(trimethoxysilyl)decane, a vicinal bis(silyl)alkane with significant potential in materials science and as a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the primary synthetic strategies, emphasizing the underlying chemical principles and providing detailed experimental protocols. The guide focuses on a robust two-step dihydroxylation/silylation pathway, while also exploring the potential of direct 1,2-disilylation of alkenes.

Introduction: The Significance of this compound

This compound is an organosilicon compound characterized by two trimethoxysilyl groups attached to adjacent carbons of a decane backbone. This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable building block in various applications. The trimethoxysilyl functionalities allow for hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si), which are the foundation of silicone polymers and silica-based materials. The long decane chain provides hydrophobicity and flexibility.

These properties make this compound and related bis(silyl)alkanes attractive for use as:

-

Surface modifying agents: to impart hydrophobicity or improve adhesion to substrates.

-

Crosslinking agents: in the curing of silicone elastomers and resins.

-

Precursors for hybrid organic-inorganic materials: with tailored mechanical, thermal, and optical properties.

-

Intermediates in organic synthesis: where the silyl groups can be further functionalized.

This guide will explore the most viable synthetic routes to this versatile molecule, providing the necessary detail for its successful laboratory preparation.

Primary Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached through two main strategies:

-

Two-Step Dihydroxylation and Silylation of 1-Decene: This is a well-established and reliable method that proceeds through a diol intermediate.

-

Direct 1,2-Disilylation of 1-Decene: A more direct, atom-economical approach, though it presents greater synthetic challenges.

This guide will primarily focus on the dihydroxylation/silylation pathway due to its proven reliability and the availability of well-documented procedures for each step. The direct disilylation route will be discussed as a potential, albeit less developed, alternative.

Pathway 1: Dihydroxylation and Silylation of 1-Decene

This two-step approach first introduces two hydroxyl groups across the double bond of 1-decene to form decane-1,2-diol. The subsequent silylation of the diol with a suitable trimethoxysilylating agent yields the final product.

Step 1: Dihydroxylation of 1-Decene to Decane-1,2-diol

The syn-dihydroxylation of alkenes is a classic transformation in organic synthesis, with several reliable methods available. For the conversion of 1-decene to decane-1,2-diol, the Upjohn and Sharpless asymmetric dihydroxylation methods are particularly relevant.[1][2]

Chemical Principle: Both methods utilize osmium tetroxide (OsO₄) as a catalyst to effect the syn-addition of two hydroxyl groups to the double bond. The catalytic cycle involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to release the diol and a reduced osmium species. A co-oxidant is used to regenerate the OsO₄, allowing it to be used in catalytic amounts.[3]

-

Upjohn Dihydroxylation: This method employs N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[1][4] It is a reliable method for producing racemic or achiral diols.

-

Sharpless Asymmetric Dihydroxylation: This powerful variation uses a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to induce enantioselectivity in the dihydroxylation.[2][5] By selecting the appropriate chiral ligand, one can favor the formation of a specific enantiomer of the diol.

Experimental Protocol: Upjohn Dihydroxylation of 1-Decene

This protocol provides a method for the synthesis of racemic decane-1,2-diol.

Materials:

-

1-Decene

-

N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water

-

Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol

-

Acetone

-

Water

-

Sodium sulfite

-

Magnesium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-decene (1 equiv.) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine N-oxide (1.5 equiv.) to the stirred solution.

-

Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equiv.). Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude decane-1,2-diol by column chromatography on silica gel.

Step 2: Silylation of Decane-1,2-diol

The second step involves the conversion of the hydroxyl groups of decane-1,2-diol to trimethoxysilyl ethers. This is typically achieved by reacting the diol with a trimethoxysilylating agent in the presence of a base.

Chemical Principle: The most common silylating agents for this purpose are chlorotrimethoxysilane ((MeO)₃SiCl) or trimethoxysilane ((MeO)₃SiH) in the presence of a catalyst. The reaction with chlorotrimethoxysilane is a nucleophilic substitution where the hydroxyl group of the diol attacks the silicon atom, displacing the chloride. A base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.

Experimental Protocol: Silylation of Decane-1,2-diol

Materials:

-

Decane-1,2-diol

-

Chlorotrimethoxysilane

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane (or other inert solvent like THF or diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve decane-1,2-diol (1 equiv.) in anhydrous dichloromethane.

-

Add triethylamine (2.2 equiv.) to the solution and cool the mixture in an ice bath.

-

Slowly add chlorotrimethoxysilane (2.1 equiv.) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter off the triethylammonium chloride precipitate and wash it with anhydrous dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Pathway 2: Direct 1,2-Disilylation of 1-Decene

A more direct and atom-economical route to this compound would be the direct 1,2-disilylation of 1-decene. This reaction involves the addition of two silyl groups across the double bond in a single step.

Chemical Principle: This transformation typically requires a transition metal catalyst, such as a platinum or palladium complex, and a disilane reagent like hexamethoxydisilane ((MeO)₃Si-Si(OMe)₃). The proposed mechanism involves the oxidative addition of the Si-Si bond to the metal center, followed by insertion of the alkene into a metal-silicon bond, and finally reductive elimination to yield the 1,2-disilylated product.

However, the direct 1,2-disilylation of unactivated alkenes is often challenging. Theoretical studies on the platinum-catalyzed disilylation of ethylene suggest a high activation energy for the insertion of the alkene into the platinum-silyl bond, which can limit the efficiency of this reaction.[6]

While research in this area is ongoing, at present, this pathway is less established and may require significant optimization of catalysts and reaction conditions to achieve high yields for a long-chain alkene like 1-decene.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the dihydroxylation/silylation pathway. Data for the direct disilylation of 1-decene is not widely available in the literature and would be subject to significant variation depending on the catalytic system employed.

| Reaction Step | Starting Material | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Dihydroxylation | 1-Decene | NMO | OsO₄ (cat.) | Acetone/Water | Room Temp. | 12-24 | 85-95 |

| Silylation | Decane-1,2-diol | (MeO)₃SiCl, Et₃N | - | Dichloromethane | 0 to RT | 2-6 | 80-90 |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the dihydroxylation of 1-decene followed by the silylation of the resulting decane-1,2-diol. The Upjohn dihydroxylation provides a straightforward method to the diol intermediate, and subsequent silylation with chlorotrimethoxysilane proceeds in high yield. This pathway offers a practical and scalable route for the laboratory preparation of this valuable organosilicon compound. While direct 1,2-disilylation of 1-decene presents an attractive, more atom-economical alternative, further research and development of efficient catalytic systems are required to make it a competitive synthetic strategy.

References

-

Sakaki, S., et al. (1997). A theoretical study of platinum-catalyzed disilylation of alkene. Journal of Organometallic Chemistry, 535(1-2), 25-28.[6]

-

OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link][3]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link][5]

- VanRheenen, V.; Kelly, R. C.; Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.

- Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.

-

General Silylation Procedures. Gelest Technical Library. [Link]

Sources

- 1. Upjohn Dihydroxylation [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Sci-Hub. A theoretical study of platinum-catalyzed disilylation of alkene / Journal of Organometallic Chemistry, 1997 [sci-hub.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Dabrafenib, also known as GSK2118436 and sold under the brand name Tafinlar®, is a potent and selective ATP-competitive inhibitor of the BRAF kinase.[1][2] This technical guide provides a comprehensive overview of Dabrafenib, designed for researchers, scientists, and drug development professionals. The document delves into its mechanism of action within the MAPK/ERK signaling pathway, its physicochemical properties, synthesis and purification protocols, and analytical characterization methodologies. Furthermore, it explores the preclinical and clinical applications of Dabrafenib, particularly in the context of BRAF V600-mutated cancers, and details its pharmacokinetic and safety profiles. This guide aims to be an in-depth resource, integrating established knowledge with practical, field-proven insights to support ongoing research and development efforts involving this targeted therapeutic agent.

Introduction: The Role of Dabrafenib in Targeted Cancer Therapy

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many human cancers. Approximately 50% of melanomas harbor mutations in the BRAF gene, a key component of the MAPK cascade, leading to constitutive activation of the pathway and uncontrolled cell proliferation.[1] The most common of these is the V600E mutation.[3]

Dabrafenib (CAS No. 832079-33-1, also widely referenced by its free base CAS No. 1195765-45-7) is a targeted therapy specifically designed to inhibit the mutated BRAF protein.[4] It is indicated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[5] Dabrafenib has demonstrated significant clinical efficacy, both as a monotherapy and in combination with MEK inhibitors like trametinib, in improving progression-free and overall survival in this patient population.[1][5] This guide will provide a detailed exploration of the scientific and technical aspects of Dabrafenib, offering a foundational resource for its application in research and clinical development.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib functions as a potent and selective inhibitor of RAF kinases, with high affinity for the BRAF V600E mutant protein.[1][2] It acts as an ATP-competitive inhibitor, binding to the active conformation of the BRAF kinase and preventing the downstream phosphorylation of MEK and ERK.[1][6] This blockade of the MAPK/ERK signaling cascade ultimately leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[1][7]

However, a notable characteristic of BRAF inhibitors like Dabrafenib is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells.[1][7] This occurs through a RAS-dependent mechanism and can lead to the development of secondary cutaneous malignancies, such as squamous cell carcinomas and keratoacanthomas.[1][7] The co-administration of a MEK inhibitor, such as trametinib, can mitigate this paradoxical activation, enhancing the therapeutic window and improving clinical outcomes.[1][8]

Figure 2: A simplified workflow for the synthesis and purification of Dabrafenib.

Experimental Protocol: Final Coupling and Purification

The following protocol outlines the final steps of Dabrafenib synthesis, focusing on the sulfonamide formation and subsequent purification.

Step 1: Sulfonamide Formation

-

Dissolve the amine intermediate (N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}amine) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

Step 2: Work-up and Initial Purification

-

Wash the organic layer sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dabrafenib.

Step 3: Column Chromatography

-

Purify the crude product by silica gel column chromatography. [9]2. Use a gradient elution system, for example, a mixture of dichloromethane and methanol, to separate the desired product from impurities. [9]3. Collect the fractions containing the pure product and combine them.

Step 4: Crystallization

-

Concentrate the combined pure fractions to a smaller volume.

-

Induce crystallization by adding a non-polar solvent such as heptane. [10]3. Heat the mixture to ensure complete dissolution, then cool slowly to room temperature, followed by further cooling to 0-5°C to maximize crystal formation. [10]4. Collect the crystalline Dabrafenib by filtration, wash with a cold solvent mixture (e.g., ethyl acetate/heptane), and dry under vacuum. [10]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of Dabrafenib.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary technique for the analysis of Dabrafenib.

HPLC Method for Purity and Assay:

-

Column: Thermo Synchronis C18 (25cm × 4.5 mm, 5 µm) [11]* Mobile Phase: A mixture of phosphate buffer and acetonitrile (25:75 v/v) [11]* Flow Rate: 1.0 mL/min [11]* Detection: UV at 223 nm [11]* Injection Volume: 20 µL [11]* Column Temperature: 25°C [11] LC-MS/MS for Quantification in Biological Matrices:

-

Column: Phenomenex C18 (50 × 4.60 mm, 5.0 µm) [12]* Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid (85:15 v/v) [12]* Ionization: Electrospray ionization (ESI) in positive mode [12]* Detection: Multiple reaction monitoring (MRM) [12]* Ionic Transitions: For Dabrafenib, m/z 520.10 → 176.98 [12]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.

-

¹H NMR (400 MHz, DMSO-d₆): δ ppm 10.85 (s, 1 H), 7.92 – 8.05 (m, 1 H), 7.56 – 7.72 (m, 1 H), 6.91 – 7.50 (m, 7 H), 5.83 – 5.98 (m, 1 H), 2.18 – 2.32 (m, 3 H), 1.36 (s, 9 H).

Figure 3: A typical workflow for the analytical characterization of Dabrafenib.

Preclinical and Clinical Applications

Dabrafenib has been extensively studied in both preclinical models and clinical trials, primarily for the treatment of BRAF V600-mutant cancers.

Preclinical Studies

In preclinical studies, Dabrafenib has demonstrated potent and selective inhibition of BRAF V600E-mutant cell lines, leading to decreased ERK phosphorylation and inhibition of cell proliferation. [1][7]In xenograft models of human melanoma with the BRAF V600E mutation, orally administered Dabrafenib resulted in tumor growth inhibition. [7][13]

Clinical Trials and Approved Indications

Dabrafenib is approved by the FDA for the treatment of:

-

Unresectable or metastatic melanoma with a BRAF V600E or V600K mutation, both as a single agent and in combination with trametinib. [5]* Adjuvant treatment of melanoma with BRAF V600E or V600K mutations and lymph node involvement, following complete resection, in combination with trametinib. [14]* Metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation, in combination with trametinib. [15]* Locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation, in combination with trametinib. [14] Clinical trials have consistently shown that the combination of Dabrafenib and trametinib leads to improved response rates and progression-free survival compared to Dabrafenib monotherapy. [1]

Pharmacokinetics and Safety Profile

Pharmacokinetics (ADME)

| Parameter | Description | Source |

| Absorption | Peak plasma concentration is reached approximately 2 hours after oral administration. Absolute oral bioavailability is 95%. | [14][16] |

| Distribution | 99.7% bound to human plasma proteins. | [14] |

| Metabolism | Primarily metabolized by CYP2C8 and CYP3A4 to form carboxy-dabrafenib. It has an active metabolite, hydroxy-dabrafenib. | [14][17] |

| Elimination | Primarily excreted in the feces (71%), with a smaller portion in the urine (23%) as metabolites. | [14] |

| Half-life | The terminal half-life of Dabrafenib and its active hydroxy-metabolite is approximately 10 hours. | [14] |

Dabrafenib exhibits time-dependent auto-induction of its own metabolism, primarily through CYP3A4, leading to a steady state being reached after approximately 14 days of daily dosing. [16][17]

Safety and Tolerability

The safety profile of Dabrafenib has been well-characterized in clinical trials.

| Adverse Event | Frequency (Monotherapy) | Frequency (Combination with Trametinib) | Management | Source |

| Pyrexia (Fever) | 32% | 57% | Dose interruption or reduction, antipyretics | [18][19] |

| Hyperkeratosis | 39% | - | Topical treatments, dose modification | [18] |

| Headache | 35% | - | Analgesics | [18] |

| Arthralgia | 35% | - | Analgesics | [18] |

| Cutaneous Squamous Cell Carcinoma (cuSCC) | 10% | Lower incidence than monotherapy | Excision, continued treatment | [18] |

| Fatigue | - | 36% | Supportive care | [19] |

| Nausea | - | 36% | Antiemetics | [19] |

The incidence of most adverse events is highest within the first six months of treatment. [19]Regular monitoring of patients for dermatologic, cardiac, and ocular toxicities is recommended. [5][18]

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF V600-mutant cancers. Its well-defined mechanism of action, coupled with a manageable safety profile, particularly when used in combination with a MEK inhibitor, has established it as a cornerstone of treatment for patients with specific types of melanoma, NSCLC, and anaplastic thyroid cancer. This technical guide has provided a comprehensive overview of Dabrafenib, from its fundamental properties to its clinical applications. Continued research into the broader signaling effects of Dabrafenib and mechanisms of resistance will be crucial for optimizing its therapeutic potential and developing novel combination strategies to further improve patient outcomes.

References

-

Dabrafenib and its use in the treatment of metastatic melanoma. PMC. [Link]

-

Dabrafenib | C23H20F3N5O2S2 | CID 44462760. PubChem. [Link]

-

What is the mechanism of Dabrafenib Mesylate?. Patsnap Synapse. [Link]

-

Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. New Drug Approvals. [Link]

-

Dabrafenib - Uses, Side Effects, Warnings & FAQs. MacariusHealth. [Link]

-

Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries. NCBI Bookshelf. [Link]

-

Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites. PubMed. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. PubMed. [Link]

-

dabrafenib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma. PMC. [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib | Request PDF. ResearchGate. [Link]

-

Dabrafenib capsules. Health Canada. [Link]

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS One. [Link]

-

Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PubMed. [Link]

-

Safety, tolerability, and pharmacokinetic profile of dabrafenib in Japanese patients with BRAF V600 mutation-positive solid tumors: a phase 1 study. PubMed. [Link]

-

Pharmacokinetics and metabolism of dabrafenib and trametinib in BRAF V600E/K metastatic melanoma. paganz. [Link]

-

202806Orig1s000. accessdata.fda.gov. [Link]

- WO2016059548A1 - Processes for the preparation of dabrafenib.

-

Dabrafenib, Trametinib Pooled Analysis Confirms Safety Profile for Advanced Melanoma. Targeted Oncology. [Link]

-

Dabrafenib (GSK2118436). ChemBK. [Link]

-

Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies | Request PDF. ResearchGate. [Link]

-

Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma. PubMed. [Link]

-

An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

-

(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. ResearchGate. [Link]

- WO2016059548A1 - Processes for the preparation of dabrafenib.

-

Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]

-

(PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions (2013) | Alastair J. King. SciSpace. [Link]

-

Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica. [Link]

-

(RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. Journal of Chemical Health Risks. [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. [Link]

-

(PDF) DIFFERENT ANALYTICAL TECHNIQUES FOR THE ANALYSIS OF ANTICANCER DRUGS-BOSUTINIB, ENCORAFENIB AND DABRAFENIB-A REVIEW. ResearchGate. [Link]

-

Phase 1 study of the BRAF inhibitor dabrafenib (D) with or without the MEK inhibitor trametinib (T) in combination with ipilimumab (Ipi) for V600E/K mutation–positive unresectable or metastatic melanoma (MM).. Journal of Clinical Oncology. [Link]

-

Successful Dabrafenib Desensitization Protocols in a Patient with Metastatic Melanoma. ResearchGate. [Link]

-

Dabrafenib. Wikipedia. [Link]

-

Contains Nonbinding Recommendations - Draft Guidance on Dabrafenib Mesylate. accessdata.fda.gov. [Link]

-

NCCP Chemotherapy Regimen - Dabrafenib Monotherapy. NCCP Protocol Summary for XXX Drug and XXX Disease. [Link]

-

BC Cancer Protocol Summary for the Treatment of BRAF V600 Mutation-Positive Unresectable or Metastatic Melanoma Using daBRAFenib and Trametinib. BC Cancer. [Link]

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 7. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 9. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 10. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 11. One moment, please... [jchr.org]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. researchgate.net [researchgate.net]

- 17. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. targetedonc.com [targetedonc.com]

Physical properties of 1,2-Bis(trimethoxysilyl)decane

An In-Depth Technical Guide to the Physical Properties of 1,2-Bis(trimethoxysilyl)decane

Introduction

This compound (CAS No. 832079-33-1) is a dipodal organomethoxysilane that has garnered significant interest within the scientific and industrial communities.[1] As a member of the organosilane family, it possesses a unique bifunctional structure, characterized by a C10 alkyl backbone linking two trimethoxysilyl groups. This architecture allows it to act as a robust coupling agent and surface modifier, capable of forming a durable, hydrolytically stable interface between organic and inorganic materials.[1][2] Its applications are diverse, ranging from the fabrication of luminescent molecular thermometers to enhancing the mechanical properties and substrate bonding in advanced composite materials.[2][3][4] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Molecular Identity and Structure

The fundamental characteristics of this compound stem from its molecular structure. Understanding this structure is key to interpreting its physical properties and predicting its behavior in various applications.

-

Synonyms: 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane, trimethoxy(1-trimethoxysilyldecan-2-yl)silane[5][9]

Caption: Molecular structure of this compound.

Core Physical Properties

The utility of this compound in various applications is dictated by its physical characteristics. These properties are summarized in the table below, providing a quantitative basis for its handling, processing, and performance.

| Property | Value | Source(s) |

| Appearance | Clear Liquid | [5][7] |

| Purity | 95 - 97% | [1][3][8] |

| Boiling Point | 130 - 132 °C @ 0.4 mmHg | [2][5][7][9] |

| Relative Density | 0.984 g/mL (or g/cm³) | [2][5][9] |

| Refractive Index | 1.4303 @ 20°C | [2][5][7][9] |

| Flash Point | > 110 °C / 140.9 °C | [7][8][9] |

| Freezing Point | < 0 °C | [5][7][10] |

| Vapor Pressure | < 0.1 mm Hg @ 20°C | [5][7] |

| Solubility | Reacts with water | [5] |

Chemical Stability and Reactivity

This compound is stable when stored in sealed containers, protected from atmospheric moisture.[5][7] The primary reactivity concern is its susceptibility to hydrolysis. In the presence of water or moist air, the methoxysilyl groups slowly decompose, liberating methanol.[5][7][10] This reaction is the basis for its function as a coupling agent, as the resulting silanol groups can condense with hydroxyl groups on inorganic substrates to form stable siloxane bonds.

Hazardous reactions will not occur under normal storage conditions. [5][7] However, it is incompatible with strong oxidizing agents.[5][7] When exposed to heat or open flame, it may develop irritating fumes and organic acid vapors.[5][7][10]

Spectroscopic Characterization Protocols

Confirmation of the identity and purity of this compound relies on standard spectroscopic techniques. The following section details the rationale and methodology for these analyses.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for verifying the presence of key functional groups within the molecule. For organosilicon compounds, specific vibrational frequencies are characteristic of their structure.[11]

Expected Spectral Features:

-

Si-O-CH₃: Strong absorption bands are expected around 1080-1090 cm⁻¹ (asymmetric Si-O-C stretch) and near 2845 cm⁻¹ (C-H stretch of the methoxy group).[11]

-

C-H (Alkyl): Strong stretching vibrations will appear in the 2850-2960 cm⁻¹ region, characteristic of the decane backbone.

-

Si-C: While often weak, bands related to Si-C stretching may be observed.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is ideal for analyzing liquid samples like this compound due to its simplicity and minimal sample preparation.[12][13]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This is a critical step to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Caption: Experimental workflow for FTIR analysis via ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, serving as a definitive method for structural confirmation.[14]

Expected ¹H NMR Features:

-

-Si(OCH₃)₃: A sharp, intense singlet peak would be expected around 3.5-3.6 ppm, integrating to 18 protons.

-

-CH₂- and -CH- (Alkyl Chain): A series of complex multiplets would appear in the region of approximately 0.8 to 1.6 ppm, corresponding to the protons on the decane backbone.[15] The protons on the carbons directly attached to the silicon atoms would be shifted slightly downfield.

-

CH₃- (Alkyl Terminus): A triplet peak would be observed around 0.9 ppm, corresponding to the terminal methyl group of the octyl side chain.[15]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to optimize homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient due to the high sensitivity of ¹H NMR.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a much lower natural abundance and sensitivity than ¹H, significantly more scans are required (often several hundred to thousands). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. The signals are integrated (for ¹H NMR) to determine the relative number of protons.

Conclusion

This compound is a specialized organosilane with well-defined physical properties that make it highly effective for creating robust and hydrolytically stable interfaces. Its character as a clear, high-boiling liquid with a specific density and refractive index provides a solid foundation for its application in materials science. The methodologies of FTIR and NMR spectroscopy serve as reliable protocols for verifying its structural integrity. A thorough understanding of its physical properties, combined with an awareness of its reactivity with moisture, is essential for researchers and drug development professionals aiming to leverage this versatile molecule for surface modification, composite enhancement, and other advanced applications.

References

-

This compound - Amazon S3. (URL: [Link])

-

This compound - Gelest, Inc. (URL: [Link])

-

This compound - Gelest, Inc. (URL: [Link])

-

This compound - Amazon S3 (US format). (URL: [Link])

-

In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface - The Journal of Adhesion. (URL: [Link])

-

α,ω-Bis(potassiosilyl)alkanes. Synthesis and Characterization of [K(18-crown-6)]2[(Me3Si)2Si(CH2)nSi(SiMe3)2] - Organometallics. (URL: [Link])

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. (URL: [Link])

-

Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. - ResearchGate. (URL: [Link])

-

In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface - Taylor & Francis eBooks. (URL: [Link])

-

The FTIR data of pure organosilane (green) and the spectrums of... - ResearchGate. (URL: [Link])

-

The Benefits of this compound in Composite Material Enhancement - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Supporting Information - Wiley Online Library. (URL: [Link])

-

Supporting Information for "Alkaline Earth Metal Silylcalix[9]arenes" - The Royal Society of Chemistry. (URL: [Link])

-

α,ω-Bis(potassiosilyl)alkanes. Synthesis and Characterization of [K(18-crown-6)]2[(Me3Si)2Si(CH2)nSi(SiMe3)2] - ACS Publications. (URL: [Link])

-

Bifunctional Silyl Triflates in Synthesis, Part 1: Synthesis and Characterization of Novel Alkane-α,ω-diyl-bis(silyl triflates) - ResearchGate. (URL: [Link])

-

Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes - PMC - NIH. (URL: [Link])

-

Bis(catecholato)silanes: assessing, rationalizing and increasing silicon's Lewis superacidity - The Royal Society of Chemistry. (URL: [Link])

-

Chemistry of mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane: An NMR analysis - ResearchGate. (URL: [Link])

-

1,10-Bis(trimethoxysilyl)decane - SIKÉMIA. (URL: [Link])

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Gelest, Inc. [gelest.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. This compound,(CAS# 832079-33-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. gelest.com [gelest.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. gelest.com [gelest.com]

- 12. tandfonline.com [tandfonline.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. Decane(124-18-5) 1H NMR spectrum [chemicalbook.com]

The Hydrolytic Sensitivity of Dipodal Silanes: A Paradigm Shift in Surface Stability for Scientific Applications

An In-Depth Technical Guide

Executive Summary

The covalent immobilization of molecules onto surfaces is a cornerstone of modern drug development, diagnostics, and materials science. Traditional monopodal silanes have long been the workhorse for creating these functionalized surfaces. However, their inherent susceptibility to hydrolysis at the substrate interface represents a critical failure point, compromising the long-term stability and reliability of devices, especially in aqueous or aggressive environments. This guide delves into the chemistry of dipodal silanes, a class of adhesion promoters that offer a quantum leap in hydrolytic stability. We will explore the mechanistic underpinnings of their enhanced durability, systematically analyze the factors governing their sensitivity, and provide field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals who require robust, stable, and reliable surface modification technologies.

Introduction: The Challenge of Interfacial Instability

Silane coupling agents are molecular bridges that form a durable link between inorganic substrates (like glass, silicon, or metal oxides) and organic materials.[1] The process typically involves the hydrolysis of alkoxy groups on the silane to form reactive silanol groups (Si-OH), which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate).[2][3] A subsequent condensation process between adjacent silane molecules creates a cross-linked polymeric network, while an organofunctional group on the silane provides the desired chemical reactivity for further applications, such as immobilizing biomolecules.[4][5]

The critical vulnerability in this system lies in the reversibility of the siloxane bond. In the presence of water, the Si-O-Si linkage can hydrolyze, breaking the covalent link to the substrate and leading to the delamination of the functional coating.[6][7] This is a significant issue in applications like DNA microarrays, biosensors, and medical implants, which are often subjected to prolonged exposure to aqueous buffers.[4][6] Dipodal silanes have emerged as a powerful solution to this problem, demonstrating intrinsic hydrolytic stabilities up to 10,000 times greater than their conventional monopodal counterparts.[2][8]

The Mechanistic Basis for Enhanced Stability: Monopodal vs. Dipodal Silanes

The profound difference in stability between monopodal and dipodal silanes stems directly from their molecular architecture and the thermodynamics of their interaction with a substrate.

2.1. The Conventional Monopodal Silane Interface

A conventional organofunctional silane possesses a single silicon atom, which, after hydrolysis, can form a maximum of three siloxane bonds to a hydroxylated surface.[8] The hydrolysis and condensation process follows a well-understood five-step reaction pathway.[2]

The reaction for silane hydrolysis is generally described as a bimolecular nucleophilic substitution (SN2) process, where a water molecule attacks the central silicon atom.[9] However, the Si-O-Si bond is in a constant state of equilibrium with water, meaning the bond formation is reversible.[8]

≡Si-O-Si≡ + H₂O ⇌ ≡Si-OH + ≡Si-OH

The equilibrium constant for this dissociation is approximately 10⁻⁴, but considering that substrate hydroxyls are fixed and not subject to diffusion, a more practical factor for bond failure is closer to 10⁻².[7][8] This means that over time, especially under challenging conditions, there is a significant statistical probability of bond scission and subsequent failure of the interface.

2.2. The Dipodal Silane Advantage: A Multi-Bonded Interface

Dipodal silanes, as their name suggests, possess two silicon atoms within a single molecule.[7][10] This seemingly simple modification has profound consequences for surface stability. Each silicon atom can form three bonds, allowing a single dipodal silane molecule to form up to six covalent siloxane bonds with the substrate.[2][10]

This multi-point attachment dramatically alters the dissociation equilibrium. By increasing the number of bonds from three to six, the theoretical equilibrium for the complete dissociation of the molecule from the surface shifts from ~10⁻² to ~10⁻⁶.[8] In practical terms, a bondline failure that might occur in one month with a conventional silane could theoretically be extended to ~10,000 months.[8] This enhanced stability is attributed to two primary factors:

-

Increased Crosslink Density: The ability to form more bonds creates a more tightly-knit and robust interphase layer at the substrate surface.[8][10]

-

Inherent Hydrolysis Resistance: The statistical improbability of simultaneously hydrolyzing all six bonds means the molecule remains anchored even if individual bonds are transiently broken.[6][10]

The following diagram illustrates the fundamental difference in bonding between the two types of silanes.

Caption: Monopodal vs. Dipodal silane bonding to a substrate.

Key Factors Influencing Dipodal Silane Hydrolytic Sensitivity

While inherently more stable, the performance of dipodal silanes is not absolute. It is governed by a combination of their molecular structure and the environmental conditions to which they are exposed. Understanding these factors is crucial for selecting the optimal silane and processing conditions for a given application.

| Factor | Effect on Stability | Mechanistic Rationale |

| Molecular Structure | ||

| Bridging Group | Shorter, more rigid bridges can enhance stability. | A shorter bridge restricts conformational freedom, potentially leading to a more ordered and dense interfacial layer that is less permeable to water. |

| Pendant vs. Bridged | Pendant structures often exhibit greater stability.[7][11] | In "pendant" dipodal silanes, the two silicon atoms are closely spaced (e.g., on adjacent carbons), while in "bridged" structures they are separated by a longer chain. The proximity in pendant silanes may facilitate a more complete and dense cross-linked network.[7] |

| Organofunctional Group (R) | Hydrophobic groups can increase stability. | Hydrophobic R groups (e.g., long alkyl chains) create a water-repellent surface, physically hindering water molecules from reaching and attacking the Si-O-Si bonds at the interface.[4] |

| Alkoxy Groups (e.g., -OCH₃ vs -OC₂H₅) | Methoxy groups hydrolyze faster than ethoxy groups. | This primarily affects the kinetics of the initial film formation rather than the final stability of the cured film. Faster hydrolysis can sometimes lead to premature self-condensation in solution before surface bonding.[12] |

| Environmental Conditions | ||

| pH | Stability is lowest at pH < 3 and pH > 8.[7] | Both acid- and base-catalyzed hydrolysis mechanisms accelerate the cleavage of siloxane bonds. The rate of hydrolysis is generally at its minimum around neutral pH (pH 7).[7][12] |

| Temperature | Higher temperatures accelerate hydrolysis. | Increased thermal energy increases the rate of chemical reactions, including the hydrolysis of siloxane bonds. |

| Solvent/Aqueous Medium | High water concentration and ionic strength can decrease stability. | High water concentration drives the hydrolysis equilibrium towards bond cleavage. Ions in solution (e.g., in brine) can also influence the rate of hydrolysis.[7] |

Experimental Protocol: Assessing Hydrolytic Stability via Accelerated Static Immersion

A self-validating protocol is essential for quantifying the stability of a silanized surface. The static immersion test is a robust and widely adopted method for evaluating long-term performance under accelerated or simulated environmental conditions.[7][11]

4.1. Objective

To compare the hydrolytic stability of surfaces modified with monopodal and dipodal silanes by measuring the change in surface hydrophobicity (via water contact angle) after prolonged immersion in various aqueous solutions.

4.2. Materials & Equipment

-

Substrates: Borosilicate glass slides[4]

-

Monopodal Silane: e.g., N-(3-triethoxysilylpropyl)-4-hydroxybutyramide[6]

-

Dipodal Silane: e.g., Bis(3-trimethoxysilylpropyl)amine[13]

-

Solvents: Ethanol, Isopropanol, Methanol (reagent grade)[13]

-

Reagents: Acetic acid, Deionized (DI) water, Hydrochloric acid (HCl), Sodium Chloride (NaCl)

-

Equipment: Sonicator, Stir plate, Glass beakers, Slide rack, Oven or vacuum chamber, Contact Angle Goniometer

4.3. Step-by-Step Methodology

-

Substrate Preparation (Degreasing & Hydroxylation):

-

Place glass slides in a slide rack.

-

Sonicate in a solution of detergent and DI water for 20 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate in isopropanol for 20 minutes to degrease.[13]

-

Rinse with DI water, then methanol.

-

Immerse in a piranha solution (H₂SO₄:H₂O₂) or an acid etch solution to clean and generate surface hydroxyl groups. (CAUTION: Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse extensively with DI water and dry under a stream of nitrogen.

-

-

Silane Solution Preparation:

-

Surface Silanization:

-

Immerse the cleaned, dry slides into the silane solution for 2 hours with gentle agitation.[13]

-

Remove the slides and rinse thoroughly with ethanol or methanol to remove any unreacted, physisorbed silane.[13]

-

Cure the slides to promote covalent bond formation. This can be done by air-drying followed by placing them under vacuum for 12 hours or by heating in an oven (e.g., 110°C for 1 hour).[13]

-

-

Accelerated Aging (Static Immersion):

-

Measure the initial (T=0) static water contact angle on several spots on each coated slide to establish a baseline.

-

Prepare immersion baths of various challenging aqueous environments, such as:

-

Immerse the coated slides in the respective baths at room temperature.[11]

-

At predetermined time points (e.g., 1, 7, 14, 30, 60 days), remove a slide from each bath, rinse with DI water, dry with nitrogen, and measure the water contact angle.

-

-

Data Analysis & Interpretation:

-

Plot the static water contact angle versus immersion time for each silane in each environment.

-

A stable coating will show minimal change in contact angle over time. A decrease in contact angle indicates the degradation and removal of the hydrophobic silane layer, exposing the more hydrophilic glass substrate.[7]

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for assessing hydrolytic stability via static immersion.

Implications for Drug Development and Biomedical Applications

The superior stability offered by dipodal silanes is not merely an academic curiosity; it is an enabling technology for high-stakes applications.

-

Diagnostic Arrays & Biosensors: In DNA and protein microarrays, the functionalized surface is subjected to long incubations in warm aqueous buffers.[6] Loss of the silane layer leads to the loss of immobilized probes, resulting in a catastrophic loss of signal and signal-to-noise ratio.[6] Studies have shown that switching from a monopodal to a dipodal silane can reduce the loss of DNA from 83% to as little as 5% over a 24-hour hybridization experiment, dramatically improving assay reliability.[6]

-

Medical Implants & Devices: Coatings on medical implants must withstand the corrosive environment of the human body for years. Dipodal silanes provide a more durable interface for adhesion-promoting primers or drug-eluting coatings, reducing the risk of delamination and device failure.[2]

-

Drug Delivery: The stability of functionalized nanoparticles used in drug delivery is paramount. Dipodal silanes can create a more robust and stable shell, ensuring the integrity of the nanoparticle and the controlled release of its payload.[9]

Conclusion

The hydrolytic instability of the substrate-silane interface is a fundamental limitation of conventional surface modification chemistry. Dipodal silanes overcome this challenge through a rationally designed molecular architecture that creates a multipoint covalent attachment to the surface. This results in a thermodynamically and kinetically more stable interface, with durability orders of magnitude greater than that of monopodal silanes.[8] By understanding the mechanisms of hydrolysis and the factors that influence it, researchers and developers can leverage dipodal silanes to create highly robust and reliable functionalized surfaces, pushing the boundaries of what is possible in diagnostics, medicine, and materials science.

References

-

Dipodal Silanes. (2008-11-01). Adhesives & Sealants Industry. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. MRS Online Proceedings Library, 1648. [Link]

-

Special Topics - Dipodal Silanes. Gelest Technical Library. [Link]

-

Woitke, D., et al. (2023). Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays. Analytical Chemistry, 95(41), 15384–15391. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442-9450. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. MRS Proceedings, 1648. [Link]

-

Nawaz, M., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2541. [Link]

-

Pandey, A., et al. (2023). Analysis of Proteins and Peptides by Electrokinetic Stacking Coupled with Paper Spray Mass Spectrometry. Analytical Chemistry. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]

- van der Merwe, J. H., & Sanderson, R. D. (2003). Hydrolysis of silanes and surface treatment with the hydrolysis product.

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. ResearchGate. [Link]

-

Valles, M. A., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

-

Vílchez, A., et al. (2014). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy, 70, 30-37. [Link]

Sources

- 1. adhesivesmag.com [adhesivesmag.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 5. pubs.acs.org [pubs.acs.org]